2-[{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol
Description
The compound 2-[{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored in medicinal chemistry due to its structural versatility and biological relevance. Its core structure features substitutions at the 1-, 4-, and 6-positions, which are critical for modulating physicochemical and pharmacological properties. The 1-position is substituted with a phenyl group, the 4-position with a 2,5-dimethoxyphenylamino group, and the 6-position with an ethylamino ethanol side chain. This combination of substituents likely influences solubility, target binding, and metabolic stability .
Properties
IUPAC Name |
2-[[4-(2,5-dimethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-4-28(12-13-30)23-26-21(25-19-14-17(31-2)10-11-20(19)32-3)18-15-24-29(22(18)27-23)16-8-6-5-7-9-16/h5-11,14-15,30H,4,12-13H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVFAIMZDWVNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives. This class has garnered attention due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step processes that include cyclization reactions. For instance, the synthesis of related compounds has been achieved through the reaction of phenyl hydrazine with various carbonyl compounds to yield pyrazole intermediates, which are then further modified to introduce the desired functional groups. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure of synthesized compounds.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For example, one study demonstrated that compounds similar to our target compound exhibited significant inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a target for cancer therapy. The inhibition of DHFR can lead to apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. The compound 7f , structurally related to our target compound, showed marked cytotoxicity against various cancer cell lines through the induction of pro-apoptotic pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
The mechanism by which pyrazolo[3,4-d]pyrimidine derivatives exert their biological effects often involves interaction with specific enzymes or receptors. Molecular docking studies have indicated that these compounds can effectively bind to target proteins involved in cancer progression and inflammation. For instance, docking studies have shown favorable binding affinities with DHFR and other targets implicated in oncogenesis .
Pharmacokinetics
The pharmacokinetic profile of these compounds is crucial for their therapeutic application. Studies have indicated that derivatives similar to our target compound exhibit favorable absorption characteristics and meet essential pharmacokinetic parameters. For example, one synthesized derivative was reported to be readily absorbed by the gastrointestinal tract and showed a positive interaction with viral protein targets .
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds similar to this molecule exhibit various biological activities, including:
- Antitumor Activity : The pyrazolo[3,4-d]pyrimidine core is often found in kinase inhibitors, suggesting potential applications in cancer therapy by inhibiting specific kinases involved in tumor growth .
- Anti-inflammatory Properties : The structural features of this compound may allow it to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Neurological Applications : Given the presence of amino groups, there is potential for anticonvulsant activity, as seen in related compounds that affect neuronal voltage-sensitive sodium channels .
Synthesis and Development
The synthesis of 2-[{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol typically involves multi-step organic synthesis techniques. These may include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This involves cyclization reactions starting from appropriate precursors.
- Substitution Reactions : Functionalization at various positions on the aromatic rings can enhance biological activity.
- Purification Techniques : High-performance liquid chromatography (HPLC) is often employed to achieve desired purity levels.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of similar compounds:
- Kinase Inhibition Studies : In silico docking studies have shown that compounds with similar structures can effectively bind to protein targets involved in cancer pathways. Such studies are crucial for understanding the mechanism of action and optimizing therapeutic efficacy .
- In Vivo Efficacy Models : Animal models have been used to evaluate the anticonvulsant properties of related compounds. For instance, certain derivatives demonstrated significant activity in models of epilepsy .
- Molecular Docking Studies : Computational techniques have been utilized to predict interactions with various biological targets, guiding further experimental validation .
Comparison with Similar Compounds
Table 1: Substituent Profiles of Selected Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations:
1-Position Substitutions: The target compound and ’s analog retain a phenyl group at the 1-position, which enhances aromatic stacking interactions in biological systems.
4-Position Substitutions: The 2,5-dimethoxyphenylamino group in the target compound introduces electron-donating methoxy groups, which may enhance hydrogen bonding and π-π interactions compared to the 3,5-dimethylphenylamino group in ’s compound. The latter’s methyl groups increase lipophilicity, possibly improving membrane permeability . ’s derivative features an ethanolamino group at the 4-position, prioritizing polarity over aromaticity, which could alter solubility and target specificity .
6-Position Substitutions: The ethylamino ethanol side chain in the target compound balances hydrophilicity (via the ethanol moiety) and moderate lipophilicity (ethyl group). This contrasts with ’s piperazinyl ethanol, where the piperazine ring introduces basicity and enhanced water solubility, and ’s diethylamino group, which is more lipophilic and may reduce aqueous solubility . Chloro-substituted analogs (e.g., ’s compound) are typically intermediates for further functionalization via nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
